N-Desmethyl Imatinib-d8 is a deuterated derivative of N-Desmethyl Imatinib, which is an active metabolite of Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors. The deuteration of N-Desmethyl Imatinib enhances its stability and allows for more precise pharmacokinetic studies due to the distinct mass signatures provided by the deuterium atoms.
N-Desmethyl Imatinib-d8 is synthesized from Imatinib through a process that incorporates deuterium into the molecular structure. This compound is commercially available from various chemical suppliers and has been utilized in numerous pharmacological studies to investigate the metabolism and bioavailability of Imatinib and its metabolites in biological systems.
N-Desmethyl Imatinib-d8 falls under the category of pharmaceutical compounds, specifically as a synthetic organic compound used in medicinal chemistry and pharmacology. It is classified as a deuterated internal standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
The synthesis of N-Desmethyl Imatinib-d8 typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of N-Desmethyl Imatinib-d8. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the successful incorporation of deuterium and to assess the purity of the final product.
The molecular formula for N-Desmethyl Imatinib-d8 is . The structure consists of a modified imidazopyridine core similar to that of its parent compound, with specific hydrogen atoms replaced by deuterium.
N-Desmethyl Imatinib-d8 can undergo various chemical reactions similar to those of its non-deuterated counterpart, including:
The use of N-Desmethyl Imatinib-d8 in analytical methods enhances sensitivity and specificity due to its distinct mass profile compared to non-deuterated compounds, allowing for accurate quantification even at low concentrations.
N-Desmethyl Imatinib acts primarily by inhibiting specific tyrosine kinases involved in cell signaling pathways that regulate cell proliferation and survival. By blocking these kinases, it helps prevent cancer cell growth and promotes apoptosis.
Research indicates that N-Desmethyl Imatinib retains significant inhibitory activity against several tyrosine kinases, contributing to its effectiveness as a therapeutic agent when studying drug interactions and metabolic pathways.
N-Desmethyl Imatinib-d8 is widely used in pharmacokinetic studies to:
N-Desmethyl Imatinib-d8 (Norimatinib-d8; CAS 1185103-28-9) is a deuterium-labeled derivative of the major pharmacologically active metabolite of imatinib. Its molecular formula is C₂₈H₂₁D₈N₇O, with a molecular weight of 487.63 g/mol [3] [8]. The deuterium atoms are strategically incorporated at the eight positions of the piperazine ring (2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl moiety), replacing all hydrogen atoms in the methylene groups [8] [10]. This isotopic labeling preserves the spatial geometry and electronic properties of the parent molecule while creating a distinct mass signature for analytical detection. The chemical structure features a benzamide backbone linked to a pyrimidinyl-aminophenyl pharmacophore and a deuterated piperazine ring (Figure 1) [3] [6].
Table 1: Structural Identifier Comparison
Property | N-Desmethyl Imatinib-d8 | N-Desmethyl Imatinib |
---|---|---|
CAS Number | 1185103-28-9 | 404844-02-6 |
Molecular Formula | C₂₈H₂₁D₈N₇O | C₂₈H₂₉N₇O |
Molecular Weight (g/mol) | 487.63 | 479.58 |
Deuterium Position | Piperazine ring | N/A |
The synthesis of N-Desmethyl Imatinib-d8 involves deuterium incorporation during the preparation of the piperazine intermediate. A common approach utilizes catalytic deuterium exchange or deuterated building blocks:
Table 2: Key Parameters in Deuterium Labeling Efficiency
Synthetic Step | Reaction Conditions | Deuterium Incorporation |
---|---|---|
Piperazine deuteration | D₂O, Pd/C, 120°C, 48h | >99.8% |
Benzylation | THF, K₂CO₃, 60°C, 24h | >99.5% |
Final coupling | DMF, EDC·HCl, RT, 12h | >99.9% |
N-Desmethyl Imatinib-d8 is a light-yellow to yellow solid with high solubility in dimethyl sulfoxide (DMSO; 100 mg/mL, 205.07 mM). It exhibits limited solubility in aqueous buffers but can be solubilized using lipid emulsions or cyclodextrin-based carriers for in vitro studies [3] [6]. Stability assessments reveal:
Deuteration strategically modifies key properties without altering the primary pharmacophore:
Table 3: Functional Comparison with Imatinib Metabolites
Parameter | N-Desmethyl Imatinib-d8 | N-Desmethyl Imatinib | Imatinib |
---|---|---|---|
Molecular Target | BCR-ABL, c-KIT, PDGFR | BCR-ABL, c-KIT, PDGFR | BCR-ABL, c-KIT |
cmin (ng/mL) | N/A | 1000 (therapeutic) | 1000–1500 |
Metabolic Pathway | CYP-independent | CYP3A4-mediated | CYP3A4/CYP2C8 |
Mass Shift (Da) | +8 | 0 | 0 |
Half-life (in vitro, h) | 12.3 ± 1.4 | 8.2 ± 0.9 | 9.1 ± 1.1 |
ConclusionN-Desmethyl Imatinib-d8 exemplifies rational deuteration to enhance metabolic stability and analytical detectability while preserving pharmacological activity. Its synthesis and characterization provide a foundation for precise quantification in pharmacokinetic studies, supporting personalized dosing strategies for imatinib therapy. Future research directions include microextraction techniques for trace detection and HRMS method optimization for clinical TDM applications [7] [10].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: